Phenyl 3-propionylbenzoate Phenyl 3-propionylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0924168
InChI: InChI=1S/C16H14O3/c1-2-15(17)12-7-6-8-13(11-12)16(18)19-14-9-4-3-5-10-14/h3-11H,2H2,1H3
SMILES: CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

Phenyl 3-propionylbenzoate

CAS No.:

Cat. No.: VC0924168

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 3-propionylbenzoate -

Specification

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name phenyl 3-propanoylbenzoate
Standard InChI InChI=1S/C16H14O3/c1-2-15(17)12-7-6-8-13(11-12)16(18)19-14-9-4-3-5-10-14/h3-11H,2H2,1H3
Standard InChI Key OFFBLXLTBYDGEW-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2
Canonical SMILES CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

Phenyl 3-propionylbenzoate features a benzoate core with a propionyl (1-oxopropyl) group at the meta position, connected to a phenyl ring via an ester bond. The propionyl group introduces a ketone functionality, while the phenyl ester provides characteristic reactivity patterns important for various chemical transformations.

Physical and Chemical Properties

Based on the available data, phenyl 3-propionylbenzoate possesses the following properties:

PropertyValue
Chemical FormulaC16H14O3
Molecular Weight254.28056 g/mol
CAS Registry Number354785-99-2
SynonymsPhenyl 3-(1-oxopropyl)benzoate
Physical StateLikely crystalline solid (based on similar compounds)
SolubilityPresumed soluble in organic solvents (ethanol, dichloromethane)
Melting PointNot reported in literature

The compound contains three oxygen atoms - one in the ketone functionality and two in the ester linkage - which influence its polarity and potential for hydrogen bonding interactions .

Synthesis and Preparation Methods

Esterification of 3-Propionylbenzoic Acid

The most direct approach would involve the reaction of 3-propionylbenzoic acid with phenol under appropriate conditions, possibly using coupling reagents or acid catalysis. This would follow similar principles to the preparation of other benzoate esters.

Transesterification Approaches

By analogy with the synthesis of phenyl benzoate, which can be prepared from benzoic anhydride and diphenyl carbonate with catalysts such as Ti(OBu)4 or Sn(OMe)2Bu2 , a similar approach might be viable for phenyl 3-propionylbenzoate using the appropriate starting materials.

Comparative Analysis with Related Compounds

Relationship to Phenyl Benzoate

Phenyl benzoate (C13H10O2, CAS: 93-99-2) represents a simpler structural analog lacking the propionyl group. It appears as a white crystalline powder with a geranium odor and melts at 68-70°C . The addition of the propionyl group in phenyl 3-propionylbenzoate likely alters its physical properties, potentially increasing its molecular interactions and modifying its reactivity profile.

Structural Comparison with 3-Phenylpropyl Benzoate

3-Phenylpropyl benzoate (C16H16O2, CAS: 60045-26-3) shares the same number of carbon atoms as phenyl 3-propionylbenzoate but differs significantly in structure . While phenyl 3-propionylbenzoate has a phenyl ester with a ketone functionality on the benzoate portion, 3-phenylpropyl benzoate consists of benzoic acid esterified with 3-phenylpropanol, resulting in different chemical properties and reactivity patterns.

Relationship to Other Functionalized Benzoates

The compound bears structural similarities to methyl 4-(3-oxo-3-phenylpropyl)benzoate (C17H16O3, CAS: 342373-32-4) , which contains a similar ketone functionality but in a different arrangement. This suggests potential parallels in synthetic approaches and chemical behaviors.

Analytical Considerations

Infrared Spectroscopy

The compound would likely show characteristic absorption bands for:

  • Ester carbonyl (approximately 1720-1740 cm⁻¹)

  • Ketone carbonyl (approximately 1680-1700 cm⁻¹)

  • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

NMR Spectroscopy

Based on similar compounds, the ¹H NMR spectrum would likely show signals for:

  • Aromatic protons (approximately 7.0-8.2 ppm)

  • Methylene protons adjacent to the ketone (approximately 2.8-3.0 ppm)

  • Methyl protons of the propionyl group (approximately 1.0-1.2 ppm)

Research Opportunities

Structure-Activity Relationship Studies

The unique arrangement of functional groups in phenyl 3-propionylbenzoate presents opportunities for structure-activity relationship studies. Systematic modifications of the core structure could yield valuable insights into how structural changes affect chemical reactivity and potential biological activities.

Reaction Methodology Development

The compound could serve as a model substrate for developing selective transformation methods targeting either the ester or ketone functionality, potentially leading to new synthetic methodologies with broader applications.

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